

chemical properties and structure of DAO-IN-1

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Compound of Interest

Compound Name: DAO-IN-1

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An In-depth Technical Guide to DAO-IN-1

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **DAO-IN-1**, a potent inhibitor of D-amino acid oxidase (DAO). It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.

Chemical Properties and Structure

DAO-IN-1 is a small molecule inhibitor of D-amino acid oxidase (DAO).^{[1][2]} Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	Thieno[3,2-b]pyrrole-5-carboxylic acid	
CAS Number	51856-25-8	[2]
Molecular Formula	C ₇ H ₅ NO ₂ S	[2]
Molecular Weight	167.19 g/mol	[2]
Canonical SMILES	C1=C(SC2=C1NC=C2)C(=O)O	
InChI Key	YJQHXLQASCSQKA-UHFFFAOYSA-N	
Solubility	DMSO: 100 mg/mL (598.13 mM)	[2]
Storage Conditions	Stock solution can be stored at -20°C for 1 month or -80°C for up to 6 months.[1][2]	[1][2]

Biological Activity and Mechanism of Action

DAO-IN-1 is a potent and competitive inhibitor of D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][2]

Quantitative Data for **DAO-IN-1**

Parameter	Target Enzyme	Value	Reference
IC ₅₀	D-amino acid oxidase (DAO)	269 nM	[1][2]

Mechanism of Action

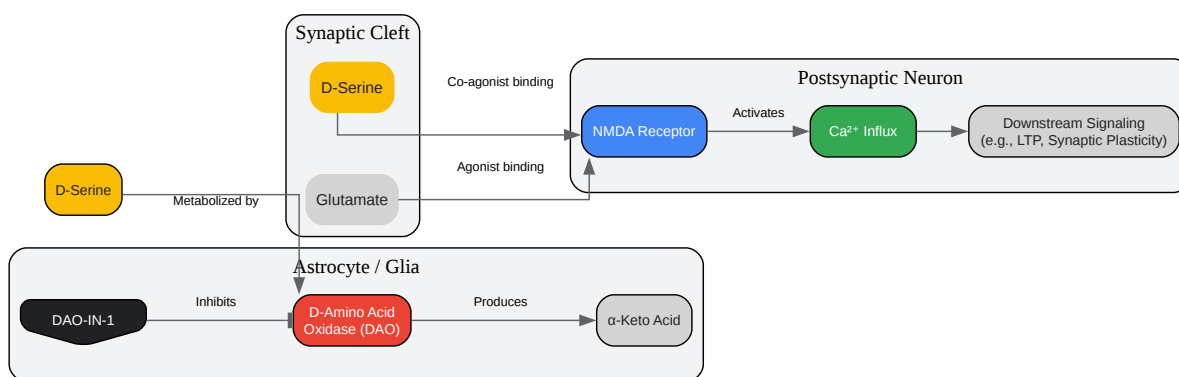
D-amino acid oxidase is a key enzyme in the metabolism of D-amino acids, including D-serine, which is a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in

the central nervous system.[1][2][3] The activity of NMDA receptors is fundamental to synaptic plasticity, learning, and memory. Hypofunction of these receptors has been implicated in the pathophysiology of schizophrenia.[3][4]

By inhibiting DAO, **DAO-IN-1** prevents the degradation of D-serine, leading to an increase in its local concentration.[5] Elevated D-serine levels enhance the activation of NMDA receptors by the primary agonist, glutamate, thereby potentiating glutamatergic neurotransmission.[3][5] This mechanism makes DAO inhibitors like **DAO-IN-1** a subject of investigation for therapeutic applications in disorders associated with NMDA receptor hypofunction.[4][5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **DAO-IN-1**.



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Caption: Mechanism of **DAO-IN-1** action on the NMDA receptor pathway.

Experimental Protocols

The efficacy of DAO inhibitors like **DAO-IN-1** is typically assessed using enzymatic assays that measure the activity of D-amino acid oxidase. Below is a detailed methodology for a common in vitro fluorescence-based assay.

Protocol: In Vitro DAO Inhibition Assay (Amplex Red Method)

This protocol is adapted from general procedures for measuring human D-amino acid oxidase (hDAAO) activity and inhibitor potency.^[6]

1. Materials and Reagents:

- Recombinant human D-amino acid oxidase (hDAAO)
- **DAO-IN-1** (or other test inhibitors)
- D-Serine (substrate)
- Flavin adenine dinucleotide (FAD) (cofactor)
- Horseradish peroxidase (HRP)
- Amplex® Red reagent
- Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5)
- DMSO (for compound dilution)
- 96-well black microplates

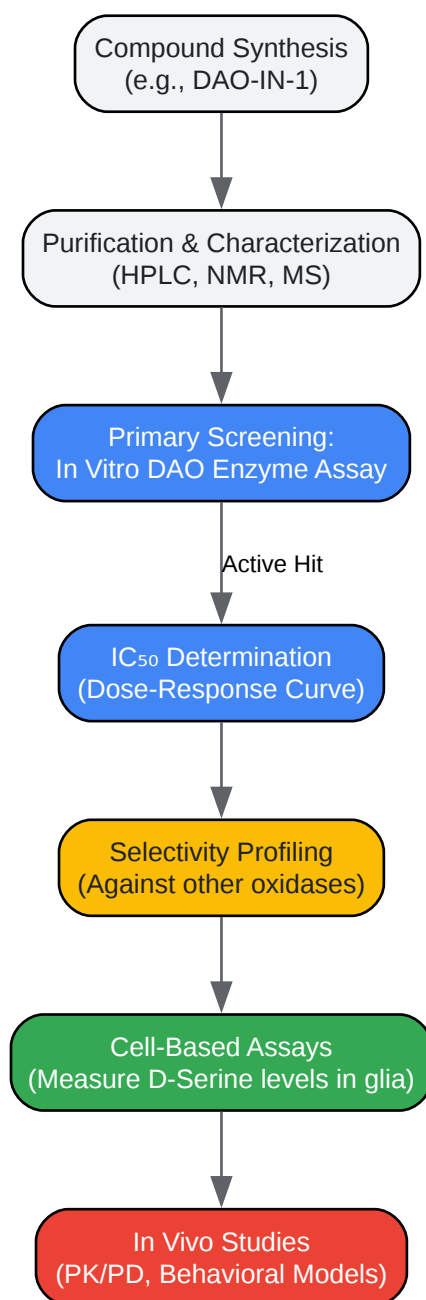
2. Procedure:

- **Compound Preparation:** Prepare a serial dilution of **DAO-IN-1** in DMSO. Further dilute these stock solutions into the Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction well is $\leq 1\%$.
- **Enzyme Pre-incubation:**
 - In a 96-well microplate, add the diluted **DAO-IN-1** solutions.

- Add a solution containing hDAAO, FAD, and HRP in Assay Buffer to each well.
- Incubate the plate for 20-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
- Reaction Initiation:
 - Prepare a substrate solution containing D-serine and Amplex Red in Assay Buffer.
 - Add the substrate solution to all wells to initiate the enzymatic reaction.
- Incubation: Incubate the reaction plate for 60 minutes at 25°C or 37°C, protected from light.
- Data Acquisition:
 - Measure the fluorescence of each well using a microplate reader.
 - Set the excitation wavelength to ~530-545 nm and the emission wavelength to ~590 nm.
- [6]
- Data Analysis:
 - Subtract the background fluorescence (wells without enzyme or substrate).
 - Calculate the percent inhibition for each concentration of **DAO-IN-1** relative to a control (DMSO vehicle only).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines the typical workflow for screening and characterizing a DAO inhibitor.



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Caption: General workflow for DAO inhibitor discovery and validation.

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